3-hydroxy-N-methoxy-N-methylbenzamide
Overview
Description
3-Hydroxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, featuring a hydroxyl group at the third position, a methoxy group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-hydroxybenzoate.
Amidation: The ester is then reacted with N-methylhydroxylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 3-hydroxybenzoic acid with methanol.
Efficient Amidation: Use of automated reactors and optimized conditions for the amidation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxy-N-methylbenzamide.
Reduction: Formation of 3-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the methoxy group, making it less versatile in certain reactions.
N-Methoxy-N-methylbenzamide:
3-Methoxy-N-methylbenzylamine: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
3-Hydroxy-N-methoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-hydroxy-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWHRRXAJKWKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287194 | |
Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615558-48-0 | |
Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615558-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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